(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate
Overview
Description
ARL 67156 trisodium salt is a nucleotide analog that functions as a selective inhibitor of ecto-adenosine triphosphatase (ecto-ATPase), specifically targeting the enzyme CD39 . This compound is known for its ability to inhibit the degradation of adenosine diphosphate (ADP) more effectively than adenosine triphosphate (ATP) in biological systems . It is commonly used in scientific research to study the metabolism of nucleotides and the role of ecto-ATPase in various physiological processes .
Preparation Methods
The synthesis of ARL 67156 trisodium salt involves the incorporation of a β, γ-dibromomethylene bridge into the adenosine triphosphate molecule . The synthetic route typically includes the following steps:
Starting Material: Adenosine triphosphate is used as the starting material.
Bromination: The β, γ positions of the adenosine triphosphate molecule are brominated to introduce the dibromomethylene bridge.
Neutralization: The brominated product is then neutralized with sodium hydroxide to form the trisodium salt.
Industrial production methods for ARL 67156 trisodium salt are not widely documented, but the laboratory synthesis involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
ARL 67156 trisodium salt primarily undergoes the following types of reactions:
Hydrolysis: It inhibits the hydrolysis of ATP and ADP by ecto-ATPase enzymes.
Substitution: The dibromomethylene bridge can participate in substitution reactions under specific conditions.
Common reagents and conditions used in these reactions include:
Bromine: Used for the bromination step.
Sodium Hydroxide: Used for neutralization to form the trisodium salt.
The major products formed from these reactions are the brominated adenosine triphosphate derivatives and the trisodium salt form of ARL 67156 .
Scientific Research Applications
ARL 67156 trisodium salt has a wide range of applications in scientific research:
Mechanism of Action
ARL 67156 trisodium salt exerts its effects by competitively inhibiting the enzyme CD39, which is an ecto-ATPase . This inhibition prevents the hydrolysis of ATP and ADP, thereby increasing the extracellular levels of these nucleotides . The β, γ-dibromomethylene bridge in ARL 67156 is presumed to confer metabolic stability, making it effective in biological studies .
Comparison with Similar Compounds
ARL 67156 trisodium salt is unique due to its selective inhibition of CD39 and its stability in biological systems . Similar compounds include:
Adenosine Triphosphate (ATP): The natural substrate for ecto-ATPase.
Adenosine Diphosphate (ADP): Another natural substrate for ecto-ATPase.
Other Ecto-ATPase Inhibitors: Compounds that inhibit ecto-ATPase but may not have the same selectivity or stability as ARL 67156.
Properties
IUPAC Name |
methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCUXLSIVYDGBW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438065 | |
Record name | N-Boc-4-iodophenylalanine methylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113850-76-3 | |
Record name | N-Boc-4-iodophenylalanine methylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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